tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a cyclohexyl group, a sulfanyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, a cyclic structure, would impart some rigidity to the molecule. The tert-butyl group is bulky and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylate ester could undergo reactions such as hydrolysis, while the sulfanyl group could participate in oxidation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl Imines : These compounds are versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and is readily cleaved after nucleophilic addition, suggesting potential applications in stereoselective synthesis where chirality is crucial (Ellman, Owens, & Tang, 2002).
Enzyme-catalyzed Kinetic Resolution
Enzyme-catalyzed Kinetic Resolution : The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate achieved high enantioselectivities (E > 200), demonstrating the enzyme's ability to selectively resolve racemic mixtures into enantiomerically pure forms. This process could be relevant for the production of enantiomerically pure compounds for pharmaceutical applications (Faigl et al., 2013).
Iron(II)-catalyzed Oxidation
Iron(II)-catalyzed Oxidation : The FeSO(4)/TBHP system in water for direct oxidation of sp(3) C-H bonds adjacent to nitrogen of arylureas reveals a method for incorporating tert-butoxylated and hydroxylated products into molecules. This methodology may be applicable for functional group modifications in synthetic chemistry (Wei, Ding, Lin, & Liang, 2011).
Palladium-Catalyzed Reactions
Palladium-Catalyzed Three-Component Reaction : Involving propargyl carbonates, isocyanides, and alcohols or water, this reaction affords polysubstituted aminopyrroles or its bicyclic analogues. This demonstrates a versatile method for synthesizing complex heterocyclic structures that could have implications in pharmaceutical chemistry and material science (Qiu, Wang, & Zhu, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-cyclohexylsulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h11-13,17H,4-10H2,1-3H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJMICREBPJLQW-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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